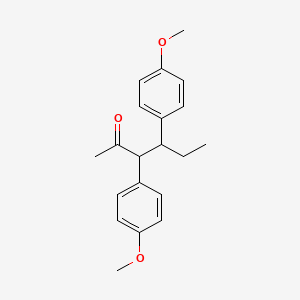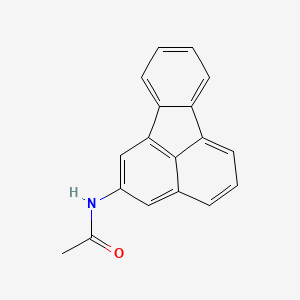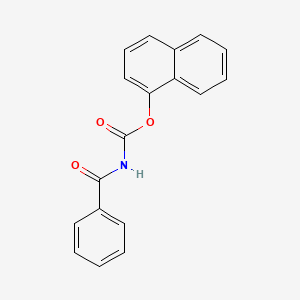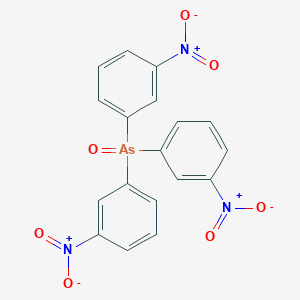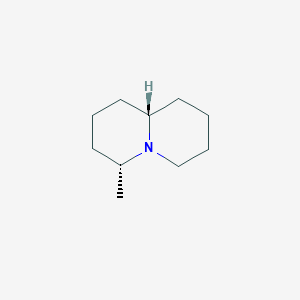
CID 14535027
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 14535027” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications
Preparation Methods
The synthesis of CID 14535027 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often protected by patents, general methods include the use of specific reagents and catalysts under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, one method involves the use of a fluorescence detection agent synthesized from 4-(diethylamino)benzaldehyde and 2-aminobenzoic acid in a one-step manner .
Chemical Reactions Analysis
CID 14535027 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, single-molecule chemical reactions can be investigated using techniques such as scanning probe microscopy and single-molecule fluorescence detection .
Scientific Research Applications
CID 14535027 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and molecular interactions. In biology, it is employed in the investigation of cellular processes and molecular pathways. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 14535027 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .
Comparison with Similar Compounds
CID 14535027 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. For instance, compounds with similar conformers can be identified using PubChem’s 2-D and 3-D neighboring sets . This comparison helps in understanding the distinct features and potential advantages of this compound over other compounds.
Properties
Molecular Formula |
Cu3Sn |
|---|---|
Molecular Weight |
309.35 g/mol |
InChI |
InChI=1S/3Cu.Sn |
InChI Key |
RMIHYFRPTDYXRG-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



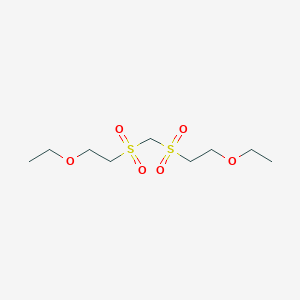

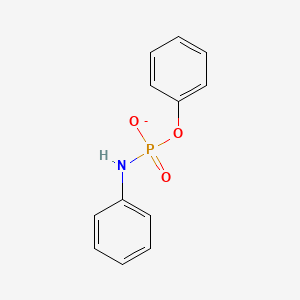
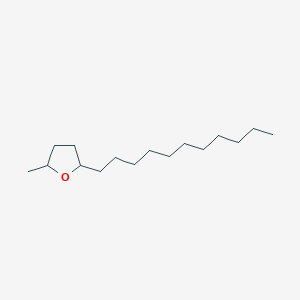
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)

